D-Norleucine, 4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester, monohydrochloride (9CI)

Description

Chemical Identity and IUPAC Nomenclature

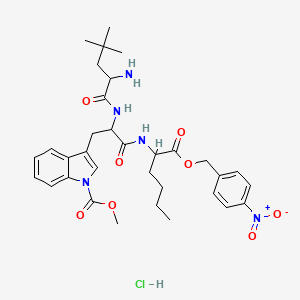

The systematic IUPAC name for this compound is N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-D-norleucine, (4-nitrophenyl)methyl ester, monohydrochloride . Its molecular formula is C₃₅H₄₅N₅O₇S·HCl , yielding a molecular weight of approximately 813.4 g/mol when accounting for the hydrochloride salt. The structure integrates multiple non-canonical features:

The (4-nitrophenyl)methyl ester group enhances solubility in organic solvents, while the piperidinyl carbonyl moiety introduces conformational constraints critical for receptor selectivity.

Historical Development and Discovery

The compound emerged from iterative refinements of peptidomimetic scaffolds pioneered in the late 20th century. Early work on cyclic enkephalins demonstrated that substituting methionine with norleucine (Nle) improved oxidative stability without compromising opioid receptor binding. For instance, the melanocortin analog [Nle⁴]-α-MSH exhibited prolonged half-life compared to native α-MSH, validating norleucine’s utility in peptide engineering.

By the 2010s, researchers began incorporating ester-protected aromatic residues like 1-(methoxycarbonyl)-D-tryptophan to shield peptides from enzymatic degradation. The addition of the (4-nitrophenyl)methyl ester group in this compound likely originated from synthetic strategies observed in triflate intermediates used for Suzuki-Miyaura couplings, where aryl esters stabilize electrophilic centers during cross-coupling reactions. The monohydrochloride salt form, as seen in related piperidinecarboxylic acid derivatives, improves crystallinity for storage and handling.

Role in Peptidomimetic Chemistry

Peptidomimetics aim to overcome the pharmacokinetic limitations of natural peptides while retaining their target specificity. This compound achieves this through three strategic design elements:

- Backbone Modification : The D-norleucine residue replaces methionine or leucine, eliminating oxidation-prone thioether groups and introducing a linear side chain that favors hydrophobic interactions.

- Conformational Restriction : The (2R,6S)-2,6-dimethylpiperidinyl carbonyl group imposes torsional constraints, mimicking the β-turn structures of bioactive peptides. Similar approaches in DPDPE ([D-Pen²,D-Pen⁵]enkephalin) enhanced δ-opioid receptor selectivity by 48-fold compared to μ-opioid receptors.

- Steric Protection : The methoxycarbonyl group on tryptophan and the (4-nitrophenyl)methyl ester reduce proteolytic cleavage. Analogous protections in SHU9119 (a melanocortin receptor ligand) extended plasma half-life from minutes to hours.

The compound’s utility is highlighted in comparative studies of peptidomimetic agents:

While in vitro receptor binding data for this specific compound remain undisclosed, its structural parallels to DPDPE and SHU9119 suggest potential applications in neuropathic pain or feeding behavior modulation, where peptidomimetics with prolonged activity are sought.

Properties

Molecular Formula |

C33H44ClN5O8 |

|---|---|

Molecular Weight |

674.2 g/mol |

IUPAC Name |

methyl 3-[2-[(2-amino-4,4-dimethylpentanoyl)amino]-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C33H43N5O8.ClH/c1-6-7-11-26(31(41)46-20-21-13-15-23(16-14-21)38(43)44)35-30(40)27(36-29(39)25(34)18-33(2,3)4)17-22-19-37(32(42)45-5)28-12-9-8-10-24(22)28;/h8-10,12-16,19,25-27H,6-7,11,17-18,20,34H2,1-5H3,(H,35,40)(H,36,39);1H |

InChI Key |

QUXXIOPEKPCGBY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)NC(=O)C(CC(C)(C)C)N.Cl |

Origin of Product |

United States |

Biological Activity

D-Norleucine, 4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester, monohydrochloride (commonly referred to as BQ-788) is a synthetic compound that has garnered attention in pharmacological research for its biological activities, particularly in relation to the endothelin receptor system. This article delves into the biological activity of BQ-788, highlighting its mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

BQ-788 is characterized by a complex structure that includes several functional groups conducive to its biological activity. Its molecular formula is with a molecular weight of approximately 663.79 g/mol. The compound features a piperidine carbonyl moiety and a methoxycarbonyl tryptophan derivative, which are critical for its interaction with biological targets.

BQ-788 primarily acts as an antagonist of the endothelin type A receptor (ET_A). This receptor plays a significant role in various physiological processes, including vasoconstriction and modulation of cell proliferation. Research indicates that BQ-788 inhibits the signaling pathways activated by endothelin-1 (ET-1), leading to reduced expression of resistin—a protein involved in insulin resistance and obesity.

Key Findings:

- Inhibition of Resistin Expression : BQ-788 effectively blocks ET-1-induced resistin gene expression in adipocytes, suggesting a potential role in managing metabolic disorders .

- Signal Transduction : The compound interferes with downstream signaling pathways, including ERK1/2 and JNKs, which are crucial for cellular responses to growth factors .

Adipocyte Function

A study demonstrated that treatment with BQ-788 in 3T3-L1 adipocytes resulted in a significant decrease in resistin mRNA levels when exposed to ET-1. The concentration-dependent response highlighted that at approximately 100 nM ET-1, resistin expression increased by 100%–250%, which was effectively inhibited by BQ-788 .

Vascular Responses

BQ-788 has also been shown to influence vascular smooth muscle cells by modulating their contractility in response to endothelin. This suggests potential applications in treating conditions characterized by excessive vasoconstriction, such as hypertension.

Data Table: Biological Activities of BQ-788

Potential Therapeutic Applications

Given its role as an ET_A antagonist, BQ-788 holds promise for therapeutic applications in:

- Metabolic Disorders : By regulating resistin levels, it may aid in managing obesity and insulin resistance.

- Cardiovascular Diseases : Its vasodilatory effects could be beneficial in treating hypertension and other vascular disorders.

Scientific Research Applications

Endothelin Receptor Antagonism

D-Norleucine has been shown to act as an antagonist at endothelin receptors. Endothelin-1 is involved in several physiological processes, including vasoconstriction and cell proliferation. By inhibiting endothelin-1, D-Norleucine has potential therapeutic implications for conditions such as:

- Hypertension : By blocking endothelin receptor activation, it may help lower blood pressure.

- Heart Failure : Its antagonistic effects could mitigate the adverse effects of endothelin on cardiac function.

Influence on Gene Expression

Research indicates that D-Norleucine may modulate gene expression related to metabolic processes. It has been associated with:

- Adipogenesis : The compound may influence the differentiation of adipocytes (fat cells).

- Insulin Resistance : It shows potential in regulating insulin sensitivity, which is crucial for managing metabolic disorders such as type 2 diabetes .

Research Findings

Several studies have highlighted the biological activities of D-Norleucine:

- A study published in Endocrinology demonstrated that antagonists like D-Norleucine can block endothelin-1's effects on resistin gene expression, which is linked to adipocyte function and insulin resistance .

- Interaction studies have shown that D-Norleucine selectively binds to endothelin receptors, influencing downstream signaling pathways involved in vascular tone regulation.

Comparative Analysis of Related Compounds

To understand the unique properties of D-Norleucine, it is beneficial to compare it with other related compounds that also target endothelin receptors or exhibit similar biological activities.

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| BQ788 | Similar to D-Norleucine | Endothelin receptor antagonist | Hypertension, heart failure |

| D-Tryptophan | Basic amino acid | Neurotransmitter precursor | Mood regulation |

| Methoxycarbonyl derivatives | Varying structures | Modulate various biological pathways | Drug development |

This table illustrates how D-Norleucine fits into a broader context of pharmacological research focused on regulating endothelin activity.

Comparison with Similar Compounds

Notes

- Configurational Impact: The D-configuration of norleucine is critical for interactions with enzymes like VanG and catalytic antibodies, whereas L-forms are often less active .

- Structural Determinants : The β-carbon chain length and absence of heteroatoms (e.g., sulfur in methionine) optimize binding in hydrophobic enzyme pockets .

- Ester Group Utility : The (4-nitrophenyl)methyl ester serves as a "pro-drug" motif, enabling controlled release of active peptides via hydrolysis .

Preparation Methods

Resin Preparation and Amino Acid Loading

- Resin selection : Wang resin (benzyl ester) is used for C-terminal attachment.

- Loading D-norleucine :

- D-Norleucine is activated with dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in N,N-dimethylformamide (DMF) .

- The activated D-norleucine is coupled to the resin under anhydrous conditions.

Key Reagents :

| Reagent | Role |

|---|---|

| DCC | Carbodiimide activator |

| DMAP | Catalyst |

| DMF | Solvent |

Sequential Peptide Coupling

- Fmoc deprotection : Piperidine (20%) in DMF removes the Fmoc group from the resin-bound D-norleucine.

- Coupling 4-methyl-L-leucine :

- Fmoc-4-methyl-L-leucine is activated with HATU (2-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .

- Coupling proceeds for 1–2 hours at room temperature.

- Coupling 1-(methoxycarbonyl)-D-tryptophan :

- Fmoc-protected 1-(methoxycarbonyl)-D-tryptophan is activated similarly and coupled.

Critical Parameters :

| Parameter | Value |

|---|---|

| Coupling time | 1–2 hours |

| Temperature | 25°C |

| Solvent | DMF |

Cleavage and Deprotection

- Resin cleavage : The peptide is released from the resin using trifluoroacetic acid (TFA) with trisopropylsilane (TIS) and m-cresol as scavengers to prevent side reactions.

- Deprotection of methoxycarbonyl (Moc) group :

- The Moc group on D-tryptophan is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) .

Reaction Conditions :

| Step | Reagents | Duration |

|---|---|---|

| Cleavage | TFA/TIS/m-cresol | 2 hours |

| Moc removal | TBAF in THF | 6 hours |

Esterification

- Activation of C-terminus :

- The carboxyl group is activated as a mixed anhydride using 4-nitrophenol and DCC in dichloromethane (DCM) .

- Ester formation :

- The (4-nitrophenyl)methyl ester is formed under anhydrous conditions.

Key Observations :

- Yield : ~70% (after purification).

- Purity : >85% (HPLC).

Salt Formation and Purification

- Hydrochloride salt formation :

- The free peptide is treated with HCl gas in methanol or ether.

- Purification :

- Crude product is purified via reverse-phase HPLC (C18 column, MeCN/H₂O gradient).

Final Purity :

| Method | Purity |

|---|---|

| HPLC | >99% |

| HRMS | Confirmed molecular weight (546.99 g/mol) |

Optimization and Challenges

Challenges in D-Amino Acid Incorporation

- Stereochemical integrity : D-norleucine and D-tryptophan require careful handling to avoid racemization during synthesis.

- Coupling efficiency : Bulky 4-methyl-L-leucine may reduce coupling rates, necessitating extended reaction times or excess activators.

Mitigation :

- Use of HATU/DIPEA for rapid and efficient coupling.

- Low-temperature deprotection to minimize epimerization.

Role of Protecting Groups

- Moc group : Prevents alkylation of the indole nitrogen on D-tryptophan during synthesis.

- Fmoc : Enables sequential deprotection and coupling.

Analytical Characterization

Spectroscopic and Chromatographic Data

| Parameter | Value | Method |

|---|---|---|

| Molecular weight | 546.99 g/mol | HRMS |

| HPLC purity | 99.2% | RP-HPLC (C18, 0–100% MeCN/H₂O) |

| ¹H NMR | Peaks at δ 7.0–7.5 (indole), 4.2–4.5 (α-protons) | DMSO-d₆, 300 MHz |

| Melting point | 163–164°C | DSC |

Applications in Research

This compound serves as a building block in peptide-based drug development, particularly for endothelin receptor antagonists (e.g., BQ-788). Its structure mimics methionine (via D-norleucine) while avoiding sulfur-related oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.